molecular formula C17H20N2 B2721680 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine CAS No. 2241128-98-1

3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine

Cat. No.: B2721680
CAS No.: 2241128-98-1
M. Wt: 252.361
InChI Key: HNSNHAXEYGNUMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both pyridine and piperidine rings in its structure makes it a versatile building block for the development of new pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine typically involves the formation of the piperidine ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-bromomethylpyridine with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process, making it more suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, potassium carbonate, or other strong bases in organic solvents like dichloromethane or toluene.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can lead to a variety of functionalized pyridine derivatives.

Scientific Research Applications

3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological processes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development targeting various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-2-ylmethyl)pyridine: Similar structure but lacks the phenyl group, which may affect its binding properties and biological activity.

    3-(Piperidin-2-ylmethyl)phenylpyridine: Similar but with different substitution patterns on the pyridine ring, leading to variations in reactivity and applications.

    Piperidine derivatives: A broad class of compounds with diverse biological activities and applications in drug discovery.

Uniqueness

3-[2-(Piperidin-2-ylmethyl)phenyl]pyridine is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. The combination of the piperidine and pyridine rings in a single molecule provides a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications.

Properties

IUPAC Name

3-[2-(piperidin-2-ylmethyl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2/c1-2-9-17(15-7-5-10-18-13-15)14(6-1)12-16-8-3-4-11-19-16/h1-2,5-7,9-10,13,16,19H,3-4,8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNSNHAXEYGNUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=CC=C2C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.